molecular formula C21H24N4O B4612186 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea

Cat. No.: B4612186
M. Wt: 348.4 g/mol
InChI Key: POXMSBUZMDLNRJ-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.19501140 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV-1 Activity

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea derivatives have been investigated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. A study by Sakakibara et al. (2015) synthesized and evaluated a series of these compounds. Some showed significant anti-HIV-1 activity, highlighting their potential in developing anti-HIV-1 agents (Sakakibara et al., 2015).

Anticancer Activity

Another application of these compounds is in anticancer research. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. The study found that almost all tested compounds revealed antitumor activity, emphasizing their potential in cancer treatment (Abdellatif et al., 2014).

Molecular Modeling and Spectroscopic Studies

Tanak et al. (2011) focused on the molecular geometry and electronic properties of a similar Schiff base compound through computational modeling studies. These studies are crucial for understanding the structural and electronic aspects of these compounds, which are essential for their biological activities (Tanak et al., 2011).

Functional Models for Enzymes

In the field of enzyme modeling, Velusamy et al. (2004) investigated iron(III) complexes of similar ligands as functional models for catechol 1,2-dioxygenases. This research helps understand the role of these compounds in mimicking enzyme activities and their interactions in biological systems (Velusamy et al., 2004).

Antipsychotic Potential

Wise et al. (1987) explored the antipsychotic potential of related 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. Their study indicates the promise of these compounds in developing new antipsychotic medications (Wise et al., 1987).

Antimicrobial and Antioxidant Activities

El‐Borai et al. (2013) conducted research on pyrazolopyridines, which are chemically related, and assessed their antimicrobial and antioxidant activities. Such studies are crucial for discovering new antimicrobial agents and understanding the antioxidant potential of these compounds (El‐Borai et al., 2013).

Agricultural Applications

In agriculture, Souza et al. (2019) examined the effects of inhibitors, including compounds similar to this compound, on agronomic performance and nitrogen losses in potato production. This research provides insights into the agricultural applications of these compounds (Souza et al., 2019).

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-14-9-11-19(12-10-14)22-21(26)23-20-16(3)24-25(17(20)4)13-18-8-6-5-7-15(18)2/h5-12H,13H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXMSBUZMDLNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.